3-Bromo-7-(4-methylpyridin-3-yl)thieno[3,2-b]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-7-(4-methylpyridin-3-yl)thieno[3,2-b]pyridine is a heterocyclic compound that belongs to the thienopyridine family This compound is characterized by a fused ring system consisting of a thiophene ring and a pyridine ring, with a bromine atom at the 3-position and a 4-methylpyridin-3-yl group at the 7-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-7-(4-methylpyridin-3-yl)thieno[3,2-b]pyridine typically involves the following steps:
Formation of the Thienopyridine Core: The thienopyridine core can be synthesized by cyclization reactions involving thiophene and pyridine derivatives. For example, the reaction of 3-bromothiophene with 4-methylpyridine under specific conditions can yield the desired thienopyridine core.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Batch or Continuous Flow Reactors: These reactors can be used to control reaction parameters such as temperature, pressure, and reaction time.
Purification Techniques: Techniques such as recrystallization, chromatography, and distillation may be employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-7-(4-methylpyridin-3-yl)thieno[3,2-b]pyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom at the 3-position can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to modify its electronic properties and reactivity.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling to form new carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can be used in the presence of suitable solvents.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Major Products Formed
Substitution Products: Various substituted thienopyridine derivatives.
Oxidation Products: Oxidized thienopyridine derivatives with modified functional groups.
Reduction Products: Reduced thienopyridine derivatives with altered electronic properties.
Scientific Research Applications
3-Bromo-7-(4-methylpyridin-3-yl)thieno[3,2-b]pyridine has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmacological agent with activities such as anticancer, antimicrobial, and anti-inflammatory properties.
Materials Science: The compound is explored for its use in organic electronics, including organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).
Biological Research: The compound is used as a tool to study biological pathways and molecular interactions.
Mechanism of Action
The mechanism of action of 3-Bromo-7-(4-methylpyridin-3-yl)thieno[3,2-b]pyridine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact mechanism may vary depending on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
Thieno[2,3-b]pyridine: Another thienopyridine derivative with different substitution patterns.
Thieno[3,4-b]pyridine: A regioisomer with distinct electronic and structural properties.
Thieno[3,2-d]pyrimidine: A related compound with a pyrimidine ring instead of a pyridine ring.
Uniqueness
3-Bromo-7-(4-methylpyridin-3-yl)thieno[3,2-b]pyridine is unique due to its specific substitution pattern, which imparts distinct electronic, structural, and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C13H9BrN2S |
---|---|
Molecular Weight |
305.19 g/mol |
IUPAC Name |
3-bromo-7-(4-methylpyridin-3-yl)thieno[3,2-b]pyridine |
InChI |
InChI=1S/C13H9BrN2S/c1-8-2-4-15-6-10(8)9-3-5-16-12-11(14)7-17-13(9)12/h2-7H,1H3 |
InChI Key |
QNITWXRCXYKGGP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=NC=C1)C2=C3C(=NC=C2)C(=CS3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.